molecular formula C7H13F3O2 B14874803 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol

Cat. No.: B14874803
M. Wt: 186.17 g/mol
InChI Key: KBYPKUAVGAJJQS-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyethyl groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol typically involves the reaction of 4,4,4-trifluoro-2-butanone with methoxyethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various alcohols or alkanes.

Scientific Research Applications

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The methoxyethyl group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-butyn-1-ol
  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 4,4,4-Trifluoro-2-butanoic acid

Uniqueness

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-ol is unique due to the presence of both trifluoromethyl and methoxyethyl groups, which confer distinct chemical properties

Properties

IUPAC Name

4,4,4-trifluoro-2-(2-methoxyethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O2/c1-12-3-2-6(5-11)4-7(8,9)10/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPKUAVGAJJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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